molecular formula C10H14ClNO2 B554670 Benzyl 2-(methylamino)acetate hydrochloride CAS No. 40298-32-6

Benzyl 2-(methylamino)acetate hydrochloride

Cat. No.: B554670
CAS No.: 40298-32-6
M. Wt: 215.67 g/mol
InChI Key: IKVSQXCDEBTOMO-UHFFFAOYSA-N
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Description

Benzyl 2-(methylamino)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

Benzyl 2-(methylamino)acetate hydrochloride is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methylamino)acetate hydrochloride typically involves the reaction of benzyl chloroacetate with methylamine. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified through recrystallization to obtain a high-purity solid form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in bulk and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methylamino)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including the suppression of tumor growth in certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(methylamino)acetate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and biological targets. This versatility makes it a valuable compound in various fields of research .

Properties

IUPAC Name

benzyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSQXCDEBTOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595177
Record name Benzyl N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40298-32-6
Record name Benzyl N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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